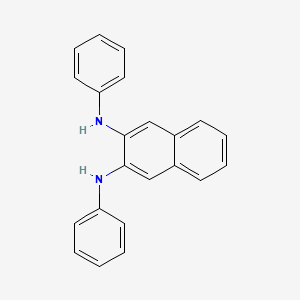
N~2~,N~3~-Diphenylnaphthalene-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~3~-Diphenylnaphthalene-2,3-diamine is an aromatic diamine compound with significant applications in various scientific fields. It is known for its fluorescent properties and is often used in assays and detection methods.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~3~-Diphenylnaphthalene-2,3-diamine typically involves the reaction of naphthalene-2,3-diamine with phenyl groups under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of N2,N~3~-Diphenylnaphthalene-2,3-diamine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~3~-Diphenylnaphthalene-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce different functional groups into the aromatic rings.
Aplicaciones Científicas De Investigación
N~2~,N~3~-Diphenylnaphthalene-2,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical assays and detection methods.
Biology: Employed in fluorescence microscopy and other imaging techniques.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N2,N~3~-Diphenylnaphthalene-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain molecules and emit light, which can be detected and measured. This makes it useful in various assays and imaging techniques.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2,3-diamine: A precursor to N2,N~3~-Diphenylnaphthalene-2,3-diamine with similar properties.
Diphenylamine: Shares structural similarities but has different applications and properties.
Uniqueness
N~2~,N~3~-Diphenylnaphthalene-2,3-diamine is unique due to its specific combination of aromatic rings and diamine groups, which confer distinct fluorescent properties and reactivity. This makes it particularly valuable in scientific research and industrial applications.
Propiedades
Número CAS |
69905-74-4 |
|---|---|
Fórmula molecular |
C22H18N2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-N,3-N-diphenylnaphthalene-2,3-diamine |
InChI |
InChI=1S/C22H18N2/c1-3-11-19(12-4-1)23-21-15-17-9-7-8-10-18(17)16-22(21)24-20-13-5-2-6-14-20/h1-16,23-24H |
Clave InChI |
BZPSFBMZNMDILV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


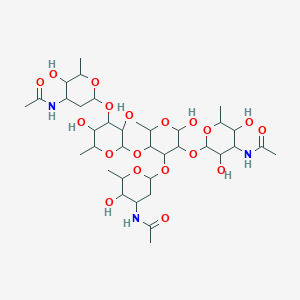
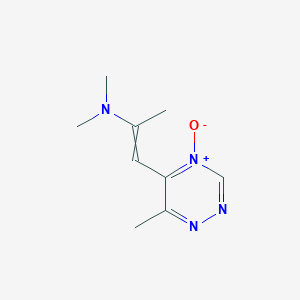

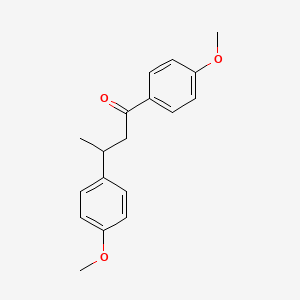
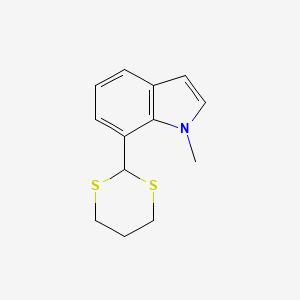
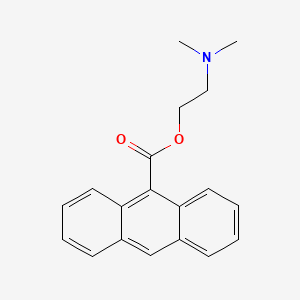
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)
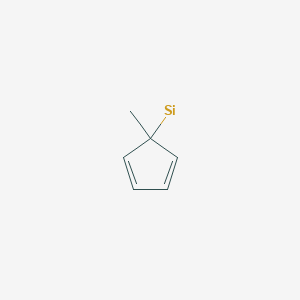

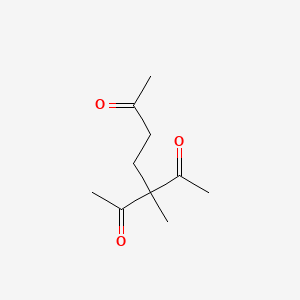
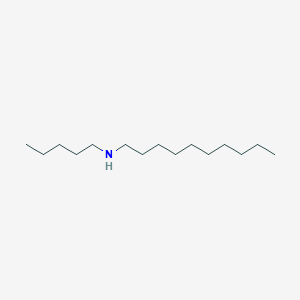
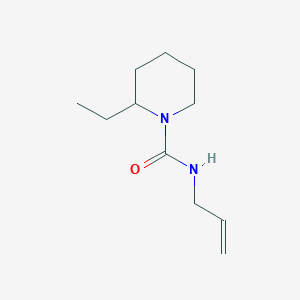
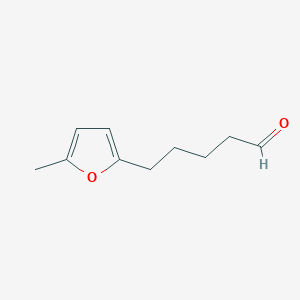
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
